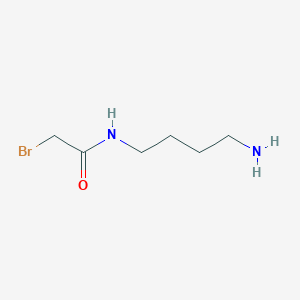
N-(4-aminobutyl)-2-bromoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminobutyl)-2-bromoacetamide: is an organic compound that features a bromine atom attached to an acetamide group, which is further connected to a 4-aminobutyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-bromoacetamide typically involves the reaction of 4-aminobutylamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobutylamine+bromoacetyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(4-aminobutyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(4-aminobutyl)-2-azidoacetamide.
科学的研究の応用
Chemistry: N-(4-aminobutyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: this compound has potential applications in drug development. It can be used to synthesize bioactive molecules that may exhibit therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the formation of a covalent bond between the acetamide group and the nucleophile. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecule.
類似化合物との比較
N-(4-aminobutyl)acetamide: This compound lacks the bromine atom and has different reactivity and applications.
N-(4-aminobutyl)-N-ethylisoluminol: This compound is used in chemiluminescent applications and has different functional groups compared to N-(4-aminobutyl)-2-bromoacetamide.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity, making it suitable for various chemical modifications and applications. Its ability to undergo substitution reactions with nucleophiles distinguishes it from other similar compounds.
特性
分子式 |
C6H13BrN2O |
|---|---|
分子量 |
209.08 g/mol |
IUPAC名 |
N-(4-aminobutyl)-2-bromoacetamide |
InChI |
InChI=1S/C6H13BrN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
InChIキー |
WNGZQMKZVLWGOD-UHFFFAOYSA-N |
正規SMILES |
C(CCNC(=O)CBr)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
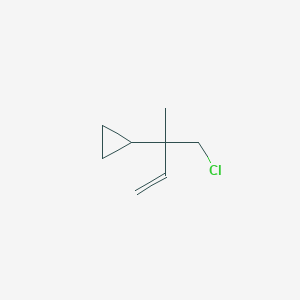
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
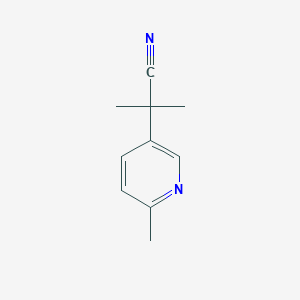
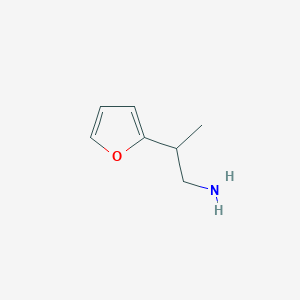
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
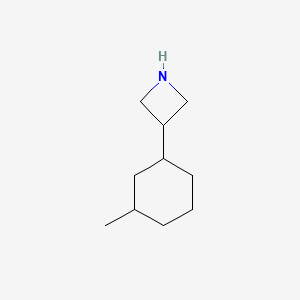
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


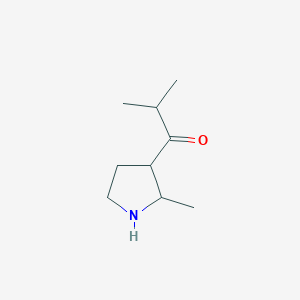
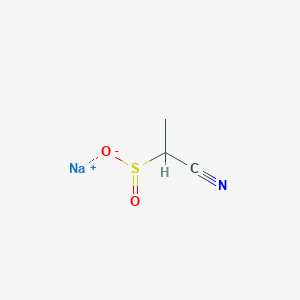
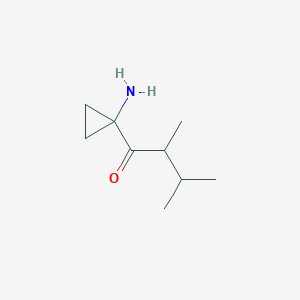
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
